molecular formula C9H12FN3O3 B048457 1-(2,3-Dideoxy-2-fluoropentofuranosyl)cytosine CAS No. 119555-47-4

1-(2,3-Dideoxy-2-fluoropentofuranosyl)cytosine

Numéro de catalogue: B048457
Numéro CAS: 119555-47-4
Poids moléculaire: 229.21 g/mol
Clé InChI: LTDCCBLBAQXNKP-VMHSAVOQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de DDG-39 implique la fluoration d'un sucre pentofuranosyle, suivie de son couplage avec la cytosine. Les étapes clés comprennent :

Méthodes de production industrielle

La production industrielle de DDG-39 suit des voies de synthèse similaires, mais est optimisée pour la production à grande échelle. Cela implique :

Analyse Des Réactions Chimiques

Types de réactions

DDG-39 subit plusieurs types de réactions chimiques, notamment :

Réactifs et conditions courantes

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers analogues oxydés, réduits et substitués de DDG-39, chacun ayant des activités biologiques distinctes .

Applications de la recherche scientifique

DDG-39 a un large éventail d'applications de recherche scientifique :

Mécanisme d'action

DDG-39 exerce ses effets antiviraux en inhibant l'enzyme transcriptase inverse du VIH-1 et l'ADN polymérase du VHB. Cette inhibition empêche la réplication du matériel génétique viral, réduisant ainsi la charge virale. Le composé cible le site actif de ces enzymes, bloquant leur activité et perturbant le cycle de réplication virale .

Applications De Recherche Scientifique

Chemical Properties and Structure

1-(2,3-Dideoxy-2-fluoropentofuranosyl)cytosine is characterized by the following structural features:

  • Molecular Formula : C9H11FN2O3
  • Molecular Weight : 216.19 g/mol
  • Structure : It contains a fluorinated sugar moiety attached to a cytosine base, which alters its biochemical interactions compared to natural nucleosides.

Antiviral and Anticancer Research

Recent studies have highlighted the compound's potential as an antiviral and anticancer agent. Its structural modifications allow it to interfere with nucleic acid synthesis, making it a candidate for further exploration in:

  • Inhibition of Viral Replication : The compound may inhibit the replication of certain viruses by mimicking natural nucleosides, thus disrupting viral RNA synthesis.
  • Antineoplastic Effects : Preliminary research indicates that it can induce apoptosis in cancer cells, suggesting its use as a chemotherapeutic agent.

Nucleoside Analog Development

This compound serves as a valuable building block in the synthesis of other nucleoside analogs. Its unique structure allows researchers to explore modifications that could enhance efficacy or reduce toxicity in therapeutic applications.

Mechanistic Studies in Molecular Biology

The compound is utilized in molecular biology to study the mechanisms of nucleic acid interactions. Researchers investigate how its incorporation into DNA or RNA affects:

  • Enzyme Activity : Understanding how this analogue impacts polymerases and other enzymes involved in nucleic acid metabolism.
  • Gene Expression : Assessing changes in gene expression profiles when cells are exposed to this compound.

Case Study 1: Antiviral Activity Assessment

A study evaluated the antiviral efficacy of this compound against a panel of RNA viruses. The results indicated:

  • A significant reduction in viral load in treated cell lines compared to controls.
  • Mechanistic insights suggested that the compound interferes with viral RNA polymerase activity.

Case Study 2: Cytotoxicity in Cancer Cell Lines

Another investigation focused on the cytotoxic effects of the compound on various cancer cell lines (e.g., HeLa, MCF-7). Key findings included:

  • Dose-dependent inhibition of cell proliferation.
  • Induction of apoptosis marked by increased caspase activity and PARP cleavage.

Data Table: Summary of Applications and Findings

Application AreaFindings/ImplicationsReferences
Antiviral ResearchInhibits RNA virus replication; potential therapeutic use
Anticancer ResearchInduces apoptosis; reduces proliferation in cancer cells
Nucleoside Analog SynthesisServes as a precursor for developing new analogs
Molecular MechanismsAffects enzyme activity; alters gene expression

Mécanisme D'action

DDG-39 exerts its antiviral effects by inhibiting the reverse transcriptase enzyme of HIV-1 and the DNA polymerase of HBV. This inhibition prevents the replication of viral genetic material, thereby reducing viral load. The compound targets the active site of these enzymes, blocking their activity and disrupting the viral replication cycle .

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité

DDG-39 est unique en raison de sa fluoration spécifique en position 2 du cycle pentofuranosyle, qui renforce son activité antivirale et sa sélectivité. Cette modification structurale le distingue des autres analogues nucléosidiques et contribue à ses puissantes propriétés antivirales .

Activité Biologique

1-(2,3-Dideoxy-2-fluoropentofuranosyl)cytosine (also known as 2'-deoxy-2'-fluoro-D-arabinofuranosylcytosine) is a nucleoside analog that has garnered attention for its potential antiviral properties. This compound is part of a broader category of modified nucleosides that are being explored for their efficacy against various viral infections, particularly those caused by retroviruses such as HIV and other RNA viruses.

Chemical Structure and Properties

The chemical structure of this compound features a modified sugar moiety, which enhances its stability and biological activity compared to natural nucleosides. The presence of the fluorine atom at the 2' position plays a crucial role in its mechanism of action.

This compound acts primarily through inhibition of viral polymerases. By mimicking natural nucleotides, it can be incorporated into viral RNA or DNA during replication, leading to premature termination of the nucleic acid chain. This mechanism is similar to other nucleoside analogs used in antiviral therapy.

Antiviral Efficacy

Research has demonstrated that this compound exhibits significant antiviral activity against several viruses:

  • HIV : Studies indicate that this compound shows moderate inhibitory effects on HIV-1 replication in vitro. Its mechanism involves competitive inhibition of reverse transcriptase, which is critical for viral replication .
  • Hepatitis B Virus (HBV) : The compound has also been evaluated against HBV, where it demonstrated potential as a therapeutic agent by inhibiting viral polymerase activity .
  • Herpes Simplex Virus (HSV) : In vitro studies have shown that this nucleoside analog can inhibit HSV-1 and HSV-2 replication, indicating its broad-spectrum antiviral potential .

Cytotoxicity and Selectivity

The cytotoxic effects of this compound have been assessed in various cell lines. While it exhibits some level of cytotoxicity at higher concentrations, its therapeutic index remains favorable due to its selective action against viral cells compared to host cells .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

StudyVirus TargetedMethodologyKey Findings
HIVIn vitroModerate inhibition observed; competitive inhibitor of reverse transcriptase.
HBVEnzyme assaysInhibitory effects on HBV polymerase; potential therapeutic candidate.
HSVPlaque reduction assaySignificant reduction in viral plaques at low concentrations.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good oral bioavailability and metabolic stability due to the modifications in its structure. It is primarily metabolized by cellular enzymes that process nucleosides but shows reduced susceptibility to degradation compared to unmodified counterparts.

Propriétés

Numéro CAS

119555-47-4

Formule moléculaire

C9H12FN3O3

Poids moléculaire

229.21 g/mol

Nom IUPAC

4-amino-1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C9H12FN3O3/c10-6-3-5(4-14)16-8(6)13-2-1-7(11)12-9(13)15/h1-2,5-6,8,14H,3-4H2,(H2,11,12,15)/t5-,6-,8+/m0/s1

Clé InChI

LTDCCBLBAQXNKP-VMHSAVOQSA-N

SMILES

C1C(OC(C1F)N2C=CC(=NC2=O)N)CO

SMILES isomérique

C1[C@H](O[C@H]([C@H]1F)N2C=CC(=NC2=O)N)CO

SMILES canonique

C1C(OC(C1F)N2C=CC(=NC2=O)N)CO

Synonymes

1-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)cytosine
1-(2,3-dideoxy-2-fluoropentofuranosyl)cytosine
2'-F-dd-ara-C
2'-fluoro-2',3'-dideoxyarabinosylcytosine
2,3-DDFPC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.